molecular formula C19H19NO4S B2740462 3-((4-ethoxyphenyl)sulfonyl)-1-ethylquinolin-4(1H)-one CAS No. 899213-00-4

3-((4-ethoxyphenyl)sulfonyl)-1-ethylquinolin-4(1H)-one

Cat. No. B2740462
CAS RN: 899213-00-4
M. Wt: 357.42
InChI Key: COLDYMMIFHEMSG-UHFFFAOYSA-N
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Description

3-((4-ethoxyphenyl)sulfonyl)-1-ethylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a yellow crystalline powder that is used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Catalysis and Synthesis

  • The compound has been involved in catalytic processes to synthesize polyhydroquinoline derivatives using ionic liquid catalysts, highlighting its role in facilitating clean and efficient chemical reactions (Khaligh, 2014).

Materials Science

  • In materials science, derivatives of this compound have been synthesized and used in the development of new electron transport materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating their high triplet energy and suitability for high-performance blue PhOLEDs (Jeon, Earmme, & Jenekhe, 2014).

Organic Chemistry

  • It has been a key component in organic synthesis, such as the cascade halosulfonylation of 1,7-enynes towards the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones, demonstrating its utility in creating molecular complexity through multiple bond-forming events (Zhu et al., 2016).

Photocatalysis

  • The compound has found applications in photocatalysis, specifically in the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide, showcasing its potential in photochemical transformations (Li & Ye, 2019).

Pharmaceutical Chemistry

  • In pharmaceutical chemistry, derivatives of this compound have been synthesized and evaluated for their COX-2 inhibitory activity, contributing to the search for novel anti-inflammatory agents (Hayun et al., 2012).

Tubulin Polymerization Inhibition

  • It has played a role in the development of compounds inhibiting tubulin polymerization, indicating its potential in cancer therapy by affecting cell proliferation (Lee et al., 2011).

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-ethoxybenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one, also known as F1603-0326, is the KEAP1–NRF2 system . This system plays a crucial role in cellular defense against oxidative and electrophilic stress . The NRF2 (Nuclear factor erythroid-derived 2-like 2) is a transcription factor that regulates a variety of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, inflammation-related proteins, drug transporters, and metabolic enzymes .

Mode of Action

The compound F1603-0326 interacts with its targets through a mechanism similar to other benzenesulfonyl compounds . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This interaction results in changes in the cellular environment, leading to the activation or inhibition of the target proteins.

Biochemical Pathways

The compound affects the KEAP1–NRF2 pathway, which is involved in the cellular response to oxidative stress . The activation of NRF2 leads to the transcription of various cytoprotective genes, thereby enhancing the cell’s defense mechanisms against oxidative and electrophilic stresses .

Result of Action

The activation of the NRF2 pathway by F1603-0326 can lead to the upregulation of various cytoprotective genes . This can result in enhanced cellular defense mechanisms, potentially providing protection against diseases caused by oxidative and electrophilic stresses .

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-3-20-13-18(19(21)16-7-5-6-8-17(16)20)25(22,23)15-11-9-14(10-12-15)24-4-2/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLDYMMIFHEMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethoxyphenyl)sulfonyl)-1-ethylquinolin-4(1H)-one

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